MFCD18316452

Description

MFCD18316452 is a chemical compound identified by its Molecular Formula Data (MFCD) number, commonly used in industrial and pharmaceutical research. Such compounds often exhibit biological activity, making them relevant in drug discovery. For instance, pyrrolo-triazines are known for their roles as kinase inhibitors or antimicrobial agents, while pyrazole derivatives are frequently explored for anti-inflammatory and anticancer properties .

Properties

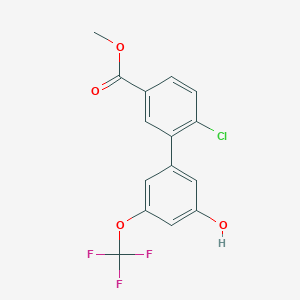

IUPAC Name |

methyl 4-chloro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O4/c1-22-14(21)8-2-3-13(16)12(6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZWACVFDUQSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686749 | |

| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-84-4 | |

| Record name | Methyl 6-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316452” involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity. For instance, the preparation might involve a series of condensation reactions followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of “this compound” is optimized for efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistent quality and high throughput. The industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316452” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions. For example, oxidation might be carried out in an acidic or basic medium, while reduction could require an inert atmosphere to prevent unwanted side reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18316452” has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.

Industry: It is utilized in the production of materials with specialized properties, such as polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism by which “MFCD18316452” exerts its effects involves interactions with specific molecular targets and pathways. For example, it might bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact mechanism can vary depending on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18316452, two structurally analogous compounds are selected based on shared functional groups and synthesis routes described in the evidence:

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)

- Molecular Formula : C₆H₃Cl₂N₃

- Molecular Weight : 188.01 g/mol

- Key Properties: Boiling Point: Not explicitly stated, but similar triazines typically range between 200–300°C . Solubility: Moderate solubility in polar solvents like DMF or acetonitrile, as inferred from reaction conditions in .

Compound B: 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 18653-75-3)

- Molecular Formula : C₈H₇N₃

- Molecular Weight : 145.16 g/mol

- Key Properties: Boiling Point: ~250°C (estimated from pyridine derivatives in ). Solubility: Low aqueous solubility (Log S = -2.47) but soluble in organic solvents like methanol . Bioactivity: Chlorine atoms enhance binding to biological targets, showing promise in antimicrobial applications .

Comparative Analysis

Comparison with Functionally Similar Compounds

This compound may share therapeutic applications with functionally related compounds, such as:

Compound C: 3'-(Trifluoromethyl)acetophenone (CAS 1533-03-5)

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Key Properties :

Compound D: 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Key Properties :

Functional Contrast

Research Findings and Limitations

- Structural Insights : Chlorine and nitrogen-rich cores in this compound and its analogs enhance binding to ATP pockets in kinases, but their low solubility (Log S < -2.5) necessitates prodrug formulations .

- Synthetic Challenges : Halogenation steps (e.g., using KI or sodium perborate) are critical for activity but risk side reactions, requiring precise temperature control (0–20°C) .

- Biological Gaps : While in silico models predict high target affinity (PAINS score < 0.5), in vivo efficacy data for this compound remain unreported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.